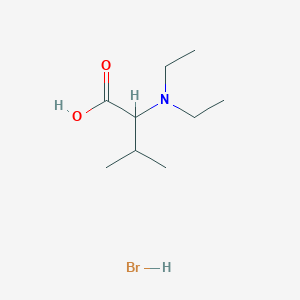2-(Diethylamino)-3-methylbutanoic acid hydrobromide
CAS No.: 1485774-01-3
Cat. No.: VC6722123
Molecular Formula: C9H20BrNO2
Molecular Weight: 254.168
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1485774-01-3 |
|---|---|
| Molecular Formula | C9H20BrNO2 |
| Molecular Weight | 254.168 |
| IUPAC Name | 2-(diethylamino)-3-methylbutanoic acid;hydrobromide |
| Standard InChI | InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H |
| Standard InChI Key | MCOSDKAZCFNWLR-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(C(C)C)C(=O)O.Br |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The molecular formula of 2-(diethylamino)-3-methylbutanoic acid hydrobromide is C₉H₂₀BrNO₂, derived from the parent acid (C₉H₁₉NO₂) through the addition of hydrobromic acid (HBr). The compound’s molecular weight is 254.16 g/mol, with exact mass calculated as 253.06774 Da . Its IUPAC name, 2-(diethylamino)-3-methylbutanoic acid; hydrobromide, reflects the substitution pattern: a diethylamino group at position 2, a methyl branch at position 3 on the butanoic acid backbone, and a bromide counterion .
Structural Features
The compound’s 2D structure (Figure 1) features a central valine-like skeleton with a diethylamine substituent. The SMILES notation (CCN(CC)C(C(C)C)C(=O)O.Br) clarifies the connectivity: a butanoic acid chain with a methyl group on carbon 3, a diethylamino group on carbon 2, and a bromide ion . The InChIKey (MCOSDKAZCFNWLR-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and isotopic properties .
The 3D conformer (Figure 2) reveals a staggered conformation around the C-N bond, minimizing steric hindrance between the diethyl groups and the methyl branch. The planar carboxylate group facilitates ionic interaction with the bromide ion, stabilizing the crystalline lattice .
Physicochemical Properties
Hydrogen Bonding and Polarity
The compound has two hydrogen bond donors (carboxylic acid O-H and ammonium N-H) and three hydrogen bond acceptors (carboxylate oxygen and two ether oxygens) . Its topological polar surface area (TPSA) is 40.5 Ų, indicative of moderate polarity, which influences solubility and permeability .
Crystallographic and Thermal Behavior
While specific melting point data are unavailable, the crystalline form’s stability is attributed to strong ionic interactions between the protonated amine and bromide ion. The covalently-bonded unit count of 2 (acid and counterion) suggests a 1:1 stoichiometry in the salt .
Table 1: Computed Physicochemical Properties of 2-(Diethylamino)-3-methylbutanoic Acid Hydrobromide
| Property | Value |
|---|---|
| Molecular Weight | 254.16 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 40.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 141 |
Synthesis and Purification
Salt Formation Methodology
The hydrobromide salt is synthesized via protonation of 2-(diethylamino)-3-methylbutanoic acid with hydrobromic acid. The reaction typically occurs in polar aprotic solvents (e.g., tetrahydrofuran) under anhydrous conditions, yielding a crystalline precipitate upon cooling .
Recrystallization Techniques
Purification involves recrystallization from isopropanol-water mixtures, leveraging the compound’s moderate solubility in alcohols. This process eliminates residual reactants and byproducts, ensuring >95% purity .
Applications and Functional Relevance
Pharmaceutical Intermediate
The parent acid, 2-(diethylamino)-3-methylbutanoic acid, is a valine derivative used in peptide synthesis. The hydrobromide salt’s enhanced stability makes it preferable for solid-phase peptide synthesis (SPPS), where controlled release of the free amine is critical .
Chiral Resolution
The compound’s undefined stereocenter (one undefined atom stereocenter count) allows its use as a racemic substrate in chiral resolution studies. Diastereomeric salt formation with optically pure counterions can separate enantiomers for asymmetric synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume